

Spectroscopic Profile of 4-Methyldiphenylmethane: A Technical Guide

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Compound of Interest

Compound Name: 4-Methyldiphenylmethane

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This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **4-Methyldiphenylmethane** (C₁₄H₁₄), a molecule of interest in organic synthesis and medicinal chemistry. This document presents a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supplemented with detailed experimental protocols and visual representations of key processes.

Spectroscopic Data Summary

The following tables provide a structured summary of the key quantitative data obtained from the spectroscopic analysis of **4-Methyldiphenylmethane**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data^[1]

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.26	t, J = 7.5 Hz	2H	H-3', H-5'
7.20-7.17	m	3H	H-2', H-4', H-6'
7.10-7.06	m	4H	H-2, H-3, H-5, H-6
3.93	s	2H	-CH ₂ -
2.30	s	3H	-CH ₃

¹³C NMR (Carbon-13 NMR) Data^[1]

Chemical Shift (δ) ppm	Assignment
141.6	C-1'
138.2	C-1
135.7	C-4
129.3	C-3, C-5
129.04	C-2', C-6'
128.98	C-2, C-6
128.6	C-3', C-5'
126.1	C-4'
41.7	-CH ₂ -
21.2	-CH ₃

Infrared (IR) Spectroscopy

The infrared spectrum of **4-Methyldiphenylmethane** exhibits characteristic absorption bands corresponding to its aromatic and aliphatic components.

Wavenumber (cm ⁻¹)	Intensity	Vibrational Assignment	Functional Group
~3080 - 3020	Medium	Aromatic C-H Stretch	Aromatic Ring
~2920 - 2850	Medium	Aliphatic C-H Stretch	-CH ₂ -, -CH ₃
~1605, 1495, 1450	Medium-Strong	C=C Ring Stretching	Aromatic Ring
~1465	Medium	-CH ₂ - Scissoring	Methylene Group
~1375	Medium	-CH ₃ Bending	Methyl Group
~810	Strong	p-Substituted C-H Out-of-Plane Bend	1,4-Disubstituted Benzene
~730, 695	Strong	Monosubstituted C-H Out-of-Plane Bend	Monosubstituted Benzene

Mass Spectrometry (MS)

The electron ionization mass spectrum of **4-Methyldiphenylmethane** is characterized by a prominent molecular ion peak and several key fragment ions.

m/z	Relative Intensity (%)	Assignment
182	~100	[M] ⁺ (Molecular Ion)
167	~85	[M - CH ₃] ⁺
105	~30	[C ₈ H ₉] ⁺
91	~40	[C ₇ H ₇] ⁺ (Tropylium ion)
77	~20	[C ₆ H ₅] ⁺ (Phenyl ion)

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of **4-Methyldiphenylmethane** (approximately 5-10 mg) is prepared by dissolving the sample in a deuterated solvent (e.g., CDCl_3 , approximately 0.7-1.0 mL). The solution is then transferred to an NMR tube. ^1H and ^{13}C NMR spectra are recorded on a spectrometer, typically operating at a frequency of 400 MHz or higher for protons. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard ($\delta = 0.00$ ppm). For ^{13}C NMR, the solvent signal is often used as a secondary reference.

Fourier-Transform Infrared (FT-IR) Spectroscopy

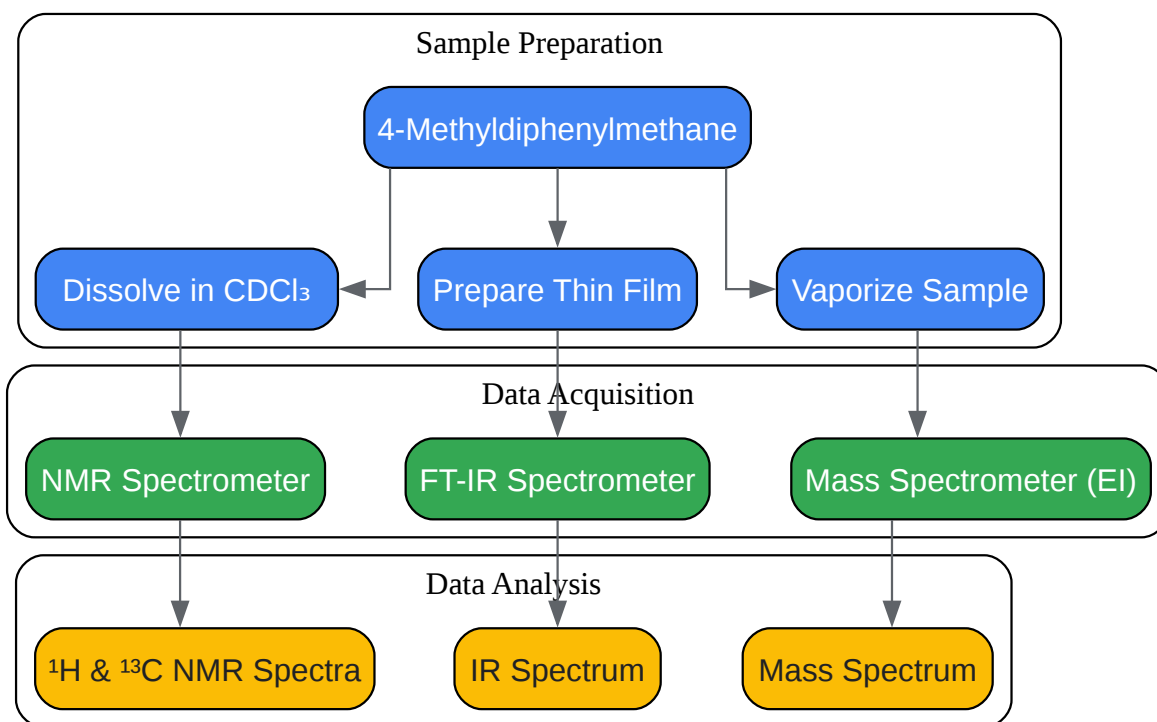
The FT-IR spectrum is typically obtained using the thin solid film method. A small amount of **4-Methyldiphenylmethane** (approximately 50 mg) is dissolved in a volatile organic solvent (e.g., dichloromethane or acetone). A drop of this solution is then applied to a salt plate (e.g., NaCl or KBr). The solvent is allowed to evaporate, leaving a thin film of the compound on the plate. The spectrum is recorded by passing a beam of infrared radiation through the sample and measuring the absorbance as a function of wavenumber (typically $4000\text{-}400\text{ cm}^{-1}$).

Electron Ionization Mass Spectrometry (EI-MS)

For EI-MS analysis, the sample must be volatile. **4-Methyldiphenylmethane** is introduced into the ion source of the mass spectrometer, where it is vaporized. The gaseous molecules are then bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to ionize and fragment. The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer. The detector measures the abundance of each ion, generating a mass spectrum.

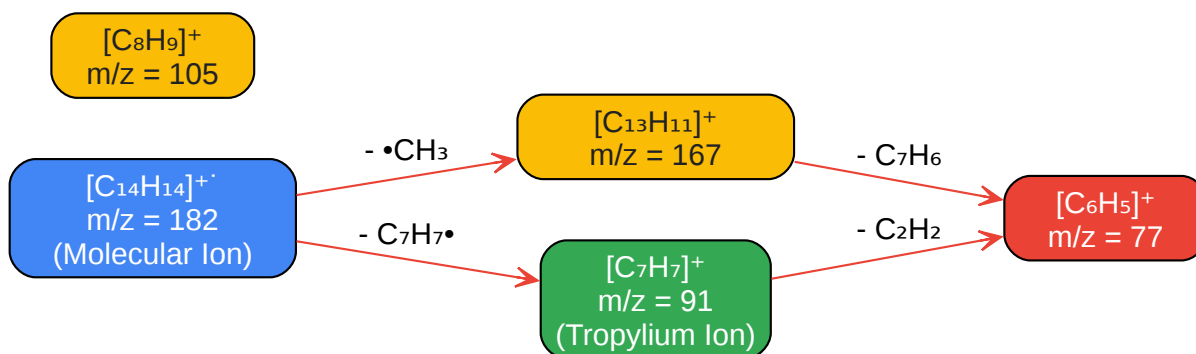
Visualizations

The following diagrams illustrate key workflows and molecular processes involved in the spectroscopic analysis of **4-Methyldiphenylmethane**.



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General workflow for the spectroscopic analysis of **4-Methyldiphenylmethane**.



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Proposed fragmentation pathway of **4-Methyldiphenylmethane** in EI-MS.

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References

- 1. chem.libretexts.org [chem.libretexts.org]
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